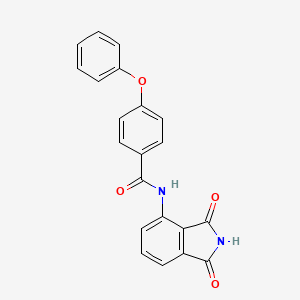

N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

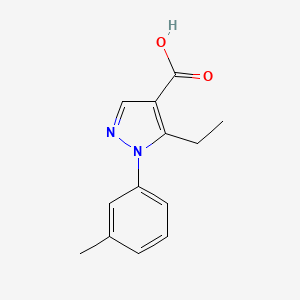

Synthesis Analysis

The synthesis of similar compounds often involves the conjugation of known inhibitors and ligands . For example, small molecule degraders that can induce anaplastic lymphoma kinase (ALK) degradation were developed through the conjugation of known pyrimidine-based ALK inhibitors, TAE684 or LDK378, and the cereblon ligand pomalidomide .Molecular Structure Analysis

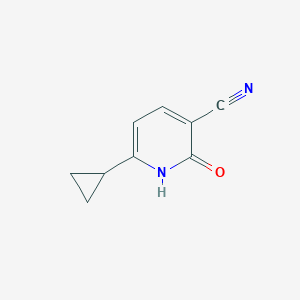

The molecular structure of these compounds can be complex, often involving multiple functional groups. For instance, the compound N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide has a molecular formula of C16H12N2O5S.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific functional groups they contain. For example, the compound N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide has a molecular weight of 344.34.Applications De Recherche Scientifique

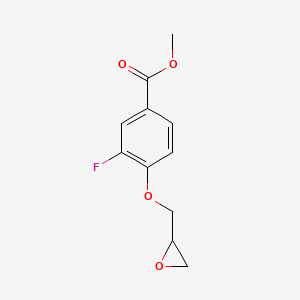

Catalysis and Organic Synthesis

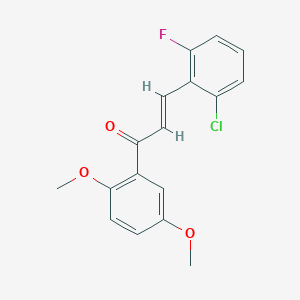

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology enables the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (the compound ) with moderate yield. Both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .

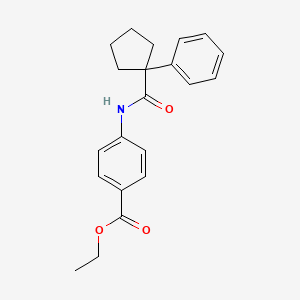

Potential Bioactivity

The compound’s structure suggests potential bioactivity. Triazole derivatives, due to their structural characteristics, can readily bind with target molecules. In particular, β-azolyl ketones , such as the one we’re discussing, have been investigated for their biological effects. These compounds find applications in fungicides, bactericides, and herbicides .

Synthesis of β-Heteroarylated Carbonyl Compounds

The synthesis of β-heteroarylated carbonyl compounds is an area of interest. Such compounds can be achieved through various methods, including:

- Conjugate addition of N-heterocycles to α,β-unsaturated ketones. The aza-Michael reaction, in particular, provides access to valuable precursors of bioactive compounds, including β-aminocarbonyl derivatives .

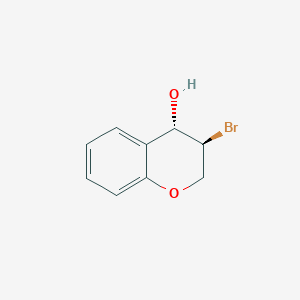

Asymmetric Synthesis

Asymmetric synthesis of chiral amines is another avenue. For example, hydrogenation under specific conditions yields chiral amine 1 with high enantioselectivity. Further upgrading of enantiomeric excess may require additional steps, such as resolution processes .

Mécanisme D'action

Target of Action

The primary targets of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Biochemical Pathways

Without knowledge of its primary targets, it’s difficult to summarize the affected pathways and their downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

More research is needed to understand how such factors might affect the compound’s action .

Orientations Futures

Compounds with the N-(1,3-dioxoisoindol-4-yl) moiety are being explored for various applications in scientific research. For example, they have been used in the development of small molecule degraders that can induce anaplastic lymphoma kinase (ALK) degradation . These degraders have potential applications in the treatment of non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma (NB) cell lines .

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4/c24-19(22-17-8-4-7-16-18(17)21(26)23-20(16)25)13-9-11-15(12-10-13)27-14-5-2-1-3-6-14/h1-12H,(H,22,24)(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMVIYNQUXKHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2823262.png)

![N-[4,5-dimethyl-3-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]thiophen-2-yl]benzamide](/img/structure/B2823266.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2823268.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2823274.png)

![3,4-Dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2823277.png)

![N~1~-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2823279.png)

![2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2823283.png)

![2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2823285.png)